
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester involves several steps. One common method includes the esterification of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic acid with benzyl alcohol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in organic synthesis, where it is used as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester involves its interaction with specific molecular targets in biological systems. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Hydroxy-2-(1-(hydroxymethyl)cyclopropyl)acetic Acid Benzyl Ester include:
Benzoic acid, 2-hydroxy-, phenylmethyl ester: This compound has a similar ester structure but differs in the presence of a benzene ring instead of a cyclopropyl group.
Pinacol boronic esters: These compounds share the ester functional group but have different substituents and are used in different types of chemical reactions.
This compound is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other esters .
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-hydroxy-2-[1-(phenylmethoxymethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C13H16O4/c14-11(12(15)16)13(6-7-13)9-17-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |
InChI-Schlüssel |
LPVGJQZJOCUWTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(COCC2=CC=CC=C2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


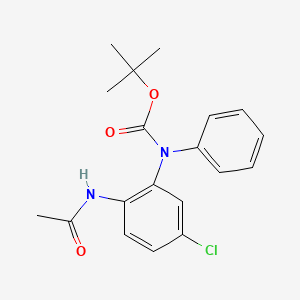
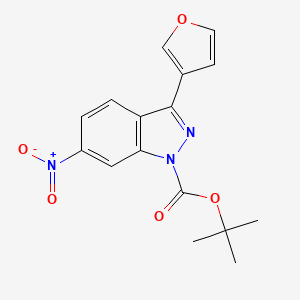

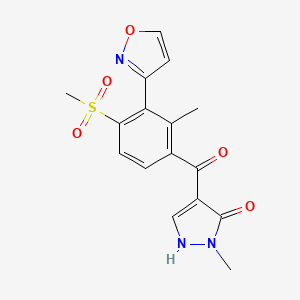
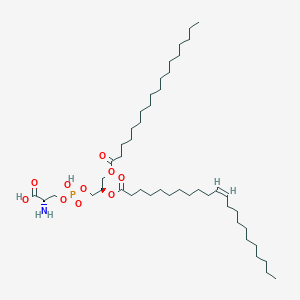
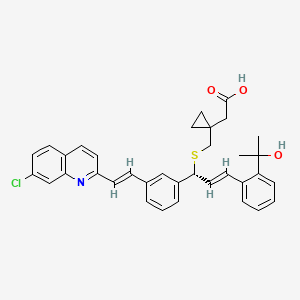

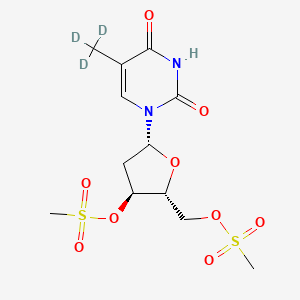

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
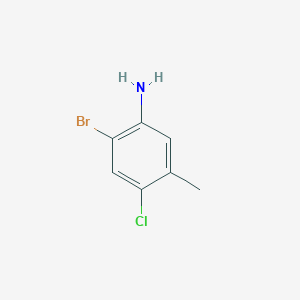
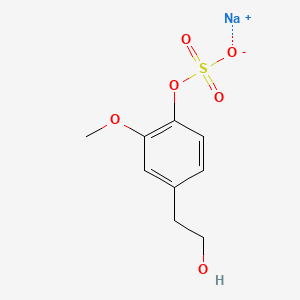
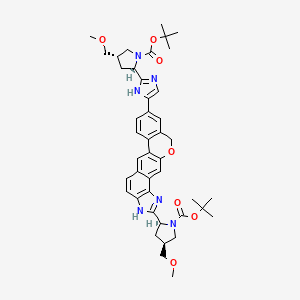
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
